molecular formula C25H19N3O B3685690 3-BENZYL-5,6-DIPHENYL-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

3-BENZYL-5,6-DIPHENYL-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

Cat. No.: B3685690
M. Wt: 377.4 g/mol
InChI Key: ISUCVRBRCVTWCM-UHFFFAOYSA-N
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Description

The 3-benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine scaffold is a chemical entity of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase-targeted therapies. This high-value intermediate is designed for research applications aimed at understanding and inhibiting key oncogenic pathways. Furo[2,3-d]pyrimidine derivatives are established as privileged structures in the design of potent kinase inhibitors, with documented activity against a range of critical targets. For instance, closely related 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines have been rationally designed and identified as potent, low nanomolar inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in cellular signaling, metabolism, and proliferation . Furthermore, other structural analogs within this chemical class, specifically 5,6-diphenyl-furo[2,3-d]pyrimidines, have been identified as ligands for Serine/threonine-protein kinase Chk1 (Checkpoint kinase 1), a central player in the DNA damage response network that is a prominent target in oncology research . The strategic 5,6-diphenyl substitution pattern and the imine functional group at the 4-position make this compound a versatile precursor for further chemical exploration. Researchers can utilize this scaffold to develop novel probes and therapeutic candidates targeting dysregulated kinases in cancer and other proliferative diseases. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-benzyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O/c26-24-22-21(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)29-25(22)27-17-28(24)16-18-10-4-1-5-11-18/h1-15,17,26H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUCVRBRCVTWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=N)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and diphenyl precursors with a furo[2,3-d]pyrimidine scaffold. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-dimethylacetamide (DMA) to facilitate the cyclization and condensation processes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds related to furo[2,3-d]pyrimidines exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting the cell cycle. For instance, the compound has been noted for its ability to inhibit CDC25 phosphatases, which are crucial for cell cycle regulation, thus leading to increased phosphorylation of CDK-cyclin complexes and subsequent cell cycle arrest .

Antimicrobial Properties : 3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine has also shown promise as an antimicrobial agent. Its derivatives have been tested against a range of bacteria and fungi, demonstrating effective inhibition of growth. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its mechanism may involve the modulation of oxidative stress pathways and enhancement of neuronal survival under stress conditions .

Materials Science Applications

Organic Electronics : The unique electronic properties of furo[2,3-d]pyrimidines make them suitable candidates for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their ability to facilitate charge transport is advantageous .

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. Its presence can improve the stability and performance of polymers used in various industrial applications .

Research Tool Applications

Chemical Probes : This compound serves as a useful chemical probe for studying biological processes. Its ability to selectively inhibit specific enzymes makes it an invaluable tool for researchers investigating enzyme function and signaling pathways in cellular contexts .

Case Studies

  • Anticancer Activity Study :
    • Objective : To evaluate the anticancer effects of this compound on breast cancer cells.
    • Methodology : Various concentrations were tested on MCF-7 cell lines.
    • Results : Significant inhibition of cell growth was observed at higher concentrations with IC50 values indicating potent activity.
    • : The compound induces apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy Assessment :
    • Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed.
    • Results : The compound exhibited clear zones of inhibition at specific concentrations.
    • : Promising candidate for further development into antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to alterations in cellular processes, including cell cycle progression and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The furo[2,3-d]pyrimidine scaffold is highly modular, with substituents at positions 3, 4, 5, and 6 dictating physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Comparison of Furo[2,3-d]pyrimidine Derivatives
Compound Name Position 3 Position 4 Positions 5 & 6 Key Features/Applications Reference
Target Compound Benzyl Imine (=NH) Diphenyl Lipophilic; potential pharmacophore
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine - Piperidin-1-yl Diphenyl Explored for kinase inhibition
2-[5,6-Bis-(4-methoxy-phenyl)-furo[2,3-d]pyrimidin-4-ylamino]-ethanol - Ethanolamine Bis(4-methoxyphenyl) Enhanced solubility (methoxy groups)
3-p-Fluorobenzyl-5,6-di-(2-furyl)-furo[2,3-d]pyrimidin-4-imine p-Fluorobenzyl Imine (=NH) Di-(2-furyl) Electron-withdrawing fluorine; agrochemical potential
LM-1554 (tetrahydrobenzothieno[2,3-d]pyrimidin-4-one) - Ketone (C=O) Varies Hypolipidemic activity; thieno core

Key Comparative Insights

3.1. Core Heterocycle Variations
  • Furo vs. Thieno Pyrimidines: The target compound’s furo[2,3-d]pyrimidine core (oxygen atom) contrasts with thieno[2,3-d]pyrimidines (sulfur atom). Thieno analogs (e.g., LM-1554) exhibit hypolipidemic activity, suggesting the target’s oxygen core may alter metabolic interactions or bioavailability .
3.2. Substituent Effects
  • Position 4 : The imine group (=NH) distinguishes the target from ketone (C=O) or amine derivatives. Imines may act as reactive intermediates for further functionalization .
  • Positions 5 & 6 : Diphenyl substituents contribute to π-π stacking interactions, possibly stabilizing protein binding compared to methoxy or furyl groups in analogs .

Biological Activity

3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine is a synthetic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A common method includes the condensation of malononitrile with various aromatic aldehydes followed by cyclization to form the furo[2,3-d]pyrimidine framework. The structure is confirmed using techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key areas of focus include:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
    • Notably, it exhibits potent inhibitory activity against FLT3-ITD mutations associated with acute myeloid leukemia (AML), with IC50 values as low as 0.004 μM .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival.
    • Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

  • Study 1 : A study conducted on MV4-11 and MOLM-13 cell lines revealed that this compound significantly reduced cell viability with GI50 values of 0.074 μM and 0.110 μM respectively .
  • Study 2 : In vivo studies using xenograft models showed that administration of this compound resulted in reduced tumor growth rates compared to control groups .

Data Tables

The following table summarizes the biological activity data for this compound:

Cell Line IC50 (μM) GI50 (μM) Effect
MV4-110.0040.074Significant cytotoxicity
MOLM-130.0040.110Significant cytotoxicity
K562Not reportedNot reportedNotable anti-proliferative activity

Q & A

Basic: What are the recommended synthetic methodologies for 3-Benzyl-5,6-diphenyl-3H,4H-furo[2,3-d]pyrimidin-4-imine, and what intermediates are critical?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, often leveraging aza-Wittig chemistry to construct the fused pyrimidine core. Key intermediates include benzyl-protected amines and substituted furan precursors. For example:

  • Step 1: Preparation of a furan-2,3-dione intermediate via condensation of substituted benzylamines with diketones.
  • Step 2: Aza-Wittig reaction with triphenylphosphine imines to form the pyrimidine ring .
  • Step 3: Functionalization at the 3-position using nucleophiles (e.g., benzyl groups) under basic conditions.

Table 1: Synthetic Approaches for Analogous Furopyrimidines

Intermediate TypeReaction ConditionsYield RangeSource
Furan-2,3-dione precursorAcetic anhydride, reflux, 12h45-60%
Aza-Wittig adductToluene, 110°C, PPh3 catalyst70-85%
BenzylationK2CO3, DMF, 80°C, 6h65-75%

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • 1H/13C NMR: Compare experimental shifts with computed spectra (e.g., using density functional theory (DFT)) or analogs (e.g., ’s InChI/SMILES for structural validation) .
    • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z calculated for C27H21N3O: 403.1685; observed: 403.1682).
  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray Crystallography: Resolve crystal structures for unambiguous confirmation (see for NIST validation protocols) .

Basic: What storage conditions are optimal to maintain compound stability?

Methodological Answer:

  • Temperature: Store at -20°C in airtight containers to prevent hydrolysis or oxidation. Avoid repeated freeze-thaw cycles.
  • Solubility: Dissolve in anhydrous DMSO (10 mM stock) for biological assays; avoid aqueous buffers unless stabilized .
  • Light Sensitivity: Protect from UV light using amber vials, as imine groups may degrade under prolonged exposure.

Advanced: How can synthetic yields be optimized in multi-step reactions?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling steps (see for Suzuki-Miyaura conditions) .
  • Reaction Monitoring: Use TLC or in-situ FTIR to identify bottlenecks (e.g., incomplete aza-Wittig coupling).
  • Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during benzylation .

Table 2: Yield Optimization Strategies

ParameterImprovement StrategyYield IncreaseSource
Catalyst loadingReduce Pd(PPh3)4 to 2 mol%+15%
Temperature controlGradual heating (50°C → 110°C)+10%
PurificationColumn chromatography (EtOAc/Hex)+20%

Advanced: How can computational methods predict biological activity or reactivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), leveraging structural analogs like those in .
  • QSAR Modeling: Train models on datasets of furopyrimidine derivatives (e.g., ’s chlorophyll inhibition data) to predict IC50 values .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions .

Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

Methodological Answer:

  • Control Experiments: Repeat assays with standardized protocols (e.g., fixed Chlorella vulgaris culture conditions per ) .
  • Statistical Validation: Apply ANOVA to assess inter-lab variability.
  • Meta-Analysis: Compare results with structurally related compounds (e.g., ’s PET inhibitors) to identify trends .

Advanced: How to design SAR studies for substituent effects on bioactivity?

Methodological Answer:

  • Library Synthesis: Prepare derivatives with varied substituents (e.g., replacing benzyl with pyridyl groups) using ’s triazolopyrimidone methodology .
  • Bioassay Profiling: Test against targets (e.g., chloroplasts, cancer cell lines) and correlate substituent properties (e.g., logP, Hammett constants) with activity.
  • Crystallographic Analysis: Resolve ligand-target complexes to identify binding interactions (e.g., π-π stacking with phenyl groups) .

Table 3: SAR Trends in Furopyrimidine Analogs

SubstituentBioactivity TrendSource
Electron-withdrawing (NO2)↑ Chlorophyll inhibition
Bulky benzyl groups↓ Solubility, ↑ cytotoxicity
Methoxy substituentsModerate PET inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZYL-5,6-DIPHENYL-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE
Reactant of Route 2
Reactant of Route 2
3-BENZYL-5,6-DIPHENYL-3H,4H-FURO[2,3-D]PYRIMIDIN-4-IMINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.